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(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid

Peptide conformation Amide bond isomerism Proline analog

Researchers requiring a D-configuration, conformationally constrained amino acid for SPPS often face supply inconsistency with niche building blocks. This compound solves that with reliable availability and defined stereochemical purity. • Induces γ-turn conformations, unlike Pro which favors β-turns, enabling precise peptide backbone preorganization. • Quantitative constraint: Alters trans/cis amide ratio to ~1.2 vs ~3.8 for Pro, directly impacting peptide secondary structure stability. • D-stereochemistry confers inherent protease resistance, critical for developing long-circulating peptide therapeutics.

Molecular Formula C19H17NO4
Molecular Weight 323.3 g/mol
CAS No. 374791-02-3
Cat. No. B152029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid
CAS374791-02-3
Molecular FormulaC19H17NO4
Molecular Weight323.3 g/mol
Structural Identifiers
SMILESC1CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C19H17NO4/c21-18(22)17-9-10-20(17)19(23)24-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m1/s1
InChIKeyBXRZCDISGRVJCA-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Azetidine-2-Carboxylic Acid for Peptide Synthesis


(R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)azetidine-2-carboxylic acid (Fmoc-D-Aze-OH, CAS 374791-02-3) is a protected non-proteinogenic amino acid featuring a strained four-membered azetidine ring with D-(R) stereochemistry at the C2 position and an Fmoc (9-fluorenylmethoxycarbonyl) amine-protecting group [1]. It serves as a conformationally constrained surrogate for D-proline in solid-phase peptide synthesis (SPPS), where the azetidine ring imposes distinct backbone dihedral angle restrictions and altered cis/trans amide bond equilibria compared to pyrrolidine (Pro) or piperidine (Pip) analogs [2]. The Fmoc group enables orthogonal protection compatible with standard Fmoc/tBu SPPS protocols, with mild base-labile deprotection using piperidine [1]. This compound is primarily procured by medicinal chemistry and peptide research groups requiring a D-configuration constrained amino acid for structure-activity relationship (SAR) studies, peptidomimetic design, and conformational probing of peptide-protein interactions.

Conformationally constrained D-amino acid building block for SPPS
Fmoc/tBu orthogonal protection compatible with automated synthesis
Supports D-peptide design and mirror-image structural biology studies

Why This Building Block Cannot Be Substituted


Substituting (R)-Fmoc-azetidine-2-carboxylic acid with the more common Fmoc-L-proline introduces a five-membered pyrrolidine ring that imposes fundamentally different backbone conformational preferences—favoring β-turns over γ-turns—and alters the trans/cis amide bond equilibrium from Ktrans/cis ≈ 1.2 (Aze) to ≈ 3.8 (Pro), directly impacting peptide secondary structure and biological activity [1]. Replacing the D-(R) enantiomer with the L-(S) enantiomer (CAS 136552-06-2) yields the mirror-image peptide backbone, which can abolish target binding when the D-configuration is required, such as in protease-resistant D-peptide therapeutics . Exchanging the Fmoc group for Boc protection (CAS 228857-58-7) precludes use in standard Fmoc/tBu SPPS protocols, as Boc requires strongly acidic TFA deprotection conditions incompatible with acid-sensitive peptides, post-translational modifications, and many automated synthesizer workflows . These are not interchangeable building blocks; each structural feature—ring size, stereochemistry, and protecting group—imparts distinct and quantifiable constraints on peptide conformation and synthetic compatibility.

Fmoc-D-Aze-OH
Fmoc-L-Pro (Pyrrolidine analog) Different ring size alters trans/cis amide ratio (~3.8 vs 1.2) and turn preference (β vs γ), leading to a fundamentally different peptide backbone.
Fmoc-D-Aze-OH
Fmoc-L-Aze (L-Enantiomer) Mirror-image stereochemistry yields opposite backbone handedness, which may eliminate target binding in D-peptide research contexts.
Fmoc-D-Aze-OH
Boc-D-Aze (Boc-protected) Requires strongly acidic TFA deprotection, which is incompatible with standard Fmoc/tBu SPPS workflows and acid-sensitive peptides.

Quantitative Differentiation Against Closest Analogs


Trans/Cis Amide Ratio and Ring-Size Effect

The N-terminal tertiary amide bond trans/cis equilibrium ratio (Ktrans/cis) of the azetidine-2-carboxylic acid model compound Ac-Aze-NHMe is 1.2, compared to 3.8 for the proline analog Ac-Pro-NHMe—a 3.2-fold difference. This lower trans/cis ratio means a substantially higher population of the cis amide conformer (~45% cis for Aze vs ~21% cis for Pro) [1]. The effect is ring-size dependent: the six-membered piperidine analog Ac-Pip-NHMe exhibits an even higher Ktrans/cis of 5.6. These values were determined by 1H NMR spectroscopy in D2O at 298 K. The trans/cis ratio is an inherent property of the four-membered azetidine ring and applies to both the (R) and (S) enantiomers, as ring strain and amide geometry are independent of the C2 stereocenter configuration [1].

Trans/Cis Amide Ratio
Class-level inference
Ktrans/cis = 1.2 (Aze) vs 3.8 (Pro)
Supports ~45% cis amide conformer population (Pro ~21%)
Determined by 1H NMR at 298 K in D2O; 3.2-fold difference
Peptide conformation Amide bond isomerism Proline analog

Collagen Triple Helix Thermal Destabilization

Collagen mimetic peptides (CMPs) containing a single azetidine-2-carboxylic acid (Aze) residue in either the Xaa or Yaa position exhibit melting temperatures (Tm) of 30–32 °C, which are approximately 10 °C lower than the Tm of 40 °C observed for the corresponding Pro-containing reference CMP 5. When two consecutive Aze residues are incorporated (CMP 4XY), the Tm further drops to 24 °C, representing a 16 °C destabilization relative to the all-Pro reference [1]. Thermal denaturation was monitored by circular dichroism (CD) spectroscopy at 225 nm. For comparison, piperidine-2-carboxylic acid (Pip)-containing CMPs 6X and 6Y showed Tm values of 32 °C and 31 °C, respectively—also ~10 °C lower than the Pro reference—but via a different mechanism (unfavorable backbone dihedral angles ϕ and ψ for Pip vs. unfavorable trans/cis ratio for Aze) [1]. The ring-size effect on triple helix stability is independent of the C2 stereochemistry, as the destabilization originates from the four-membered ring geometry common to both enantiomers.

Collagen Tm Stability
Class-level inference
ΔTm = −8 to −10 °C (vs Pro CMP)
Reported thermal destabilization probe for collagen mimetics
Monitored by circular dichroism at 225 nm; ΔTm = −16 °C for two Aze residues
Collagen mimetic peptides Triple helix stability Thermal denaturation

Cis/Trans Isomerization Rotational Barrier

The rotational barrier (ΔG‡) for cis/trans isomerization of the peptide bond preceding azetidine-2-carboxylic acid (Aze) is approximately 10 kJ/mol lower than that of proline, as determined by dynamic 1H NMR line-shape analysis of peptides containing Aze, Pro, and other cyclic analogs incorporated into Ala-Yaa-(4-nitroanilide) and Ala-Gly-Yaa-Phe-(4-nitroanilide) sequences [1]. Rate constants were fitted to the Eyring equation across multiple temperatures. All cyclic proline analogues except hydroxyproline showed rotational barriers lower than Pro by ~10 kJ/mol [1]. The lower barrier means that Aze-containing peptide bonds undergo cis/trans interconversion approximately 50–100 times faster at physiological temperatures compared to Pro-containing peptides, based on the Arrhenius relationship with a 10 kJ/mol ΔΔG‡ difference. This kinetic effect is independent of C2 stereochemistry and is a direct consequence of the reduced ring strain in the four-membered azetidine system compared to pyrrolidine.

Isomerization Barrier
Cross-study comparable
ΔΔG‡ ≈ −10 kJ/mol (vs Pro)
Supports 50–100× faster peptide bond flipping kinetics
Dynamic 1H NMR line-shape analysis; fitted to Eyring equation
Peptide bond isomerization kinetics Prolyl isomerase NMR line-shape analysis

Turn Type Induction Specificity

In model tetrapeptides of sequence R2CO-2-R1Aze-L-Ala-NHMe, the four-membered azetidine ring forces the peptide backbone to preferentially adopt γ-turn conformations, in contrast to proline-containing analogs which tend to induce β-turns [1]. This differential turn specificity was established through a combination of molecular modeling, 1H NMR (including NOESY and variable-temperature experiments), and FT-IR spectroscopy. The presence of an α-alkyl substituent at the C2 position of the azetidine ring significantly enhances the turn-inducing ability for both Aze and Pro derivatives, but the nature of the turn (γ vs. β) remains determined by ring size [1]. While this study employed the L-(S) enantiomer, the γ-turn-inducing property is dictated by the four-membered ring geometry; the D-(R) enantiomer would induce the mirror-image γ-turn with opposite handedness, making it specifically valuable for D-peptide design where a left-handed γ-turn is required.

Turn Type Specificity
Cross-study comparable
γ-Turn induction over β-Turn (Pro)
Supports D-peptide design with mirror-image γ-turn conformation
Confirmed by NOESY, FT-IR, and molecular modeling
Reverse turn γ-turn inducer Peptide secondary structure

Enantiomeric Configuration and Peptide Handedness

The (R)-enantiomer (Fmoc-D-Aze-OH, CAS 374791-02-3) is the mirror-image stereoisomer of the more commonly studied (S)-enantiomer (Fmoc-L-Aze-OH, CAS 136552-06-2). The two enantiomers have identical molecular weights (323.34 g/mol), molecular formulas (C19H17NO4), and ring-strain-derived conformational properties (trans/cis ratio, rotational barrier, turn type preference). However, they differ in the absolute configuration at the C2 position, which controls the handedness (left- vs. right-handed) of the resulting peptide backbone conformation [1]. Physical property differences include melting point: 139.4 °C for the (R)-isomer vs. 135 °C for the (S)-isomer . Commercially, both enantiomers are available at ≥96% purity with the (R)-isomer typically priced at a premium due to lower natural abundance of D-amino acid precursors . In solid-phase peptide synthesis, incorporation of the (R)-enantiomer yields peptides with D-configuration at the Aze position, which confers resistance to proteolytic degradation by endogenous peptidases—a critical advantage for therapeutic peptide development.

Enantiomeric Identity
Head-to-head
(R)-Fmoc-Aze-OH (CAS 374791-02-3)
Produces protease-resistant D-peptide backbones
Opposite enantiomer mp 139.4 °C vs 135 °C (S-isomer)
Chiral amino acid D-peptide synthesis Enantiomeric purity

Research Applications and Procurement Scenarios


Protease-Resistant D-Peptide Therapeutics

The (R)-configuration at the C2 position enables incorporation of D-azetidine-2-carboxylic acid into peptides, producing D-peptide backbones that are resistant to proteolytic degradation by endogenous serine, cysteine, and metalloproteases. This is critical for developing orally available or long-circulating peptide therapeutics. The Fmoc protecting group ensures seamless integration into automated Fmoc/tBu SPPS workflows with standard piperidine deprotection [1]. The γ-turn-inducing property of the Aze ring (evidenced in Section 3, Evidence Item 4) [2] provides conformational constraint that can preorganize the peptide into a bioactive conformation while maintaining protease resistance conferred by D-stereochemistry.

Collagen Stability Probing in ECM Research

Incorporation of Aze residues into collagen mimetic peptides (CMPs) predictably reduces the triple helix melting temperature by ~10 °C per Aze residue relative to Pro (Tm = 30–32 °C for single-Aze CMPs vs. 40 °C for all-Pro reference) [1]. This quantitative destabilization, driven by the unfavorable trans/cis amide bond ratio (Ktrans/cis = 1.2 for Aze vs. 3.8 for Pro), makes (R)-Fmoc-Aze-OH a precise molecular tool for studying collagen stability determinants, testing inhibitors that stabilize the triple helix, and investigating mechanisms of collagen-related diseases where helix stability is compromised [1].

γ-Turn Mimetics for Protein Interaction Inhibitors

The Aze scaffold uniquely forces γ-turn conformations in peptide backbones, in contrast to Pro which favors β-turns. This property is preserved in both enantiomers, with the (R)-form enabling the design of D-peptide γ-turn mimetics [1]. γ-Turns are abundant recognition motifs in protein-protein interfaces. Researchers can use (R)-Fmoc-Aze-OH to synthesize focused libraries of D-configured, γ-turn-stabilized peptidomimetics targeting specific protein interaction surfaces, with the D-configuration adding metabolic stability [2]. The faster cis/trans isomerization kinetics of the Aze peptide bond (ΔΔG‡ ≈ −10 kJ/mol vs Pro) may also influence binding kinetics and should be considered in inhibitor optimization [3].

Conformational Scanning Mutagenesis of Bioactive Peptides

Systematic replacement of Pro or D-Pro residues with (R)-Aze in bioactive peptide sequences provides a scanning approach to assess the contribution of ring size, backbone conformation, and stereochemistry to target affinity and selectivity. The quantitative differences in trans/cis ratio (1.2 vs 3.8), rotational barrier (~10 kJ/mol lower), and turn type (γ vs β) between Aze and Pro allow researchers to deconvolute which conformational parameter is critical for biological activity [1][2][3]. This scanning strategy is particularly valuable in the lead optimization phase of peptide drug discovery, where understanding the conformational determinants of activity guides rational design.

Application
Selection Property
Validation Focus
D-Peptide Synthesis & Design
D-Stereochemistry and Fmoc Compatibility
Enantiomeric purity and metabolic stability assays
Collagen Stability Probes
Conformational constraint via azetidine ring
Melting temperature (Tm) analysis by circular dichroism
γ-Turn Mimetic Research
Ring-size-dependent turn induction
Conformational analysis by 2D NMR (NOESY)
Conformational SAR Scanning
Comparative scaffold library (Pro vs Aze)
Target affinity correlation with backbone conformation
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